

Spectroscopic Data of 1-Phenylpiperidin-4-one: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylpiperidin-4-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Phenylpiperidin-4-one** (C₁₁H₁₃NO, Molecular Weight: 175.23 g/mol), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-Phenylpiperidin-4-one** through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.29 - 7.25	m	-	Ar-H
6.95 - 6.91	m	-	Ar-H
3.63	t	6.0	-CH ₂ -N
2.80	t	6.0	-CH ₂ -C=O

Note: Data presented is based on typical values for similar structures and may vary based on experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
208.5	C=O
151.0	Ar-C (ipso)
129.3	Ar-CH
120.5	Ar-CH
116.5	Ar-CH
52.5	-CH ₂ -N
41.0	-CH ₂ -C=O

Note: A ^{13}C NMR spectrum for **1-Phenylpiperidin-4-one** is available in the PubChem database.[\[1\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1720	Strong	C=O stretch (ketone)
~3050	Medium	Aromatic C-H stretch
~2950, ~2850	Medium	Aliphatic C-H stretch
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1230	Strong	C-N stretch

Note: The IR spectrum of 1-propylpiperidin-4-one shows a characteristic ketone C=O stretching vibration at 1638 cm⁻¹.[\[2\]](#)

Table 4: Mass Spectrometry Data

m/z	Fragmentation
175	$[M]^+$
120	$[M - C_3H_5NO]^+$
91	$[C_6H_5N]^+$
77	$[C_6H_5]^+$

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of related compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **1-Phenylpiperidin-4-one** was dissolved in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).
- Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- The solution was transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer.
- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Spectral Width: 12 ppm

¹³C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer.
- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of neat **1-Phenylpiperidin-4-one** was placed between two potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
- Mode: Transmittance
- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced via direct infusion or after separation by gas chromatography (GC).

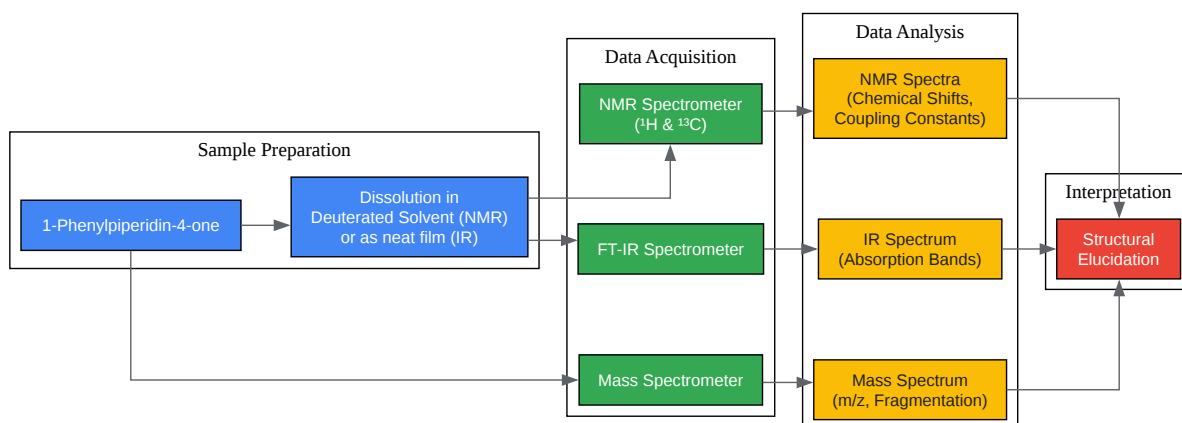
Data Acquisition:

- Instrument: Agilent 7890A GC coupled to a 5975C MS detector.

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 40-400

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Phenylpiperidin-4-one**.



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General workflow for spectroscopic analysis.

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References

- 1. 1-Phenyl-4-piperidinone | C₁₁H₁₃NO | CID 413009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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